(2R)-2,6,6-Trimethylheptan-1-amine
Description
(2R)-2,6,6-Trimethylheptan-1-amine is a chiral primary amine characterized by a branched heptane backbone with methyl substituents at positions 2, 6, and 6, and an amine group at position 1. The stereogenic center at carbon 2 (R-configuration) imparts chirality, making this compound relevant in asymmetric synthesis and enantioselective catalysis. Its branched structure contributes to unique steric and electronic properties, influencing solubility, boiling point, and reactivity.
Properties
IUPAC Name |
(2R)-2,6,6-trimethylheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBHZOTXYFWGU-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,6,6-Trimethylheptan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at high pressure and a solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of (2R)-2,6,6-Trimethylheptan-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R)-2,6,6-Trimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Different amines or hydrocarbons.
Substitution: Various substituted amines.
Scientific Research Applications
(2R)-2,6,6-Trimethylheptan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2,6,6-Trimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The branched alkyl chain of (2R)-2,6,6-Trimethylheptan-1-amine distinguishes it from linear amines (e.g., hexan-1-amine) and aryl-substituted amines (e.g., 2,2-diphenylethan-1-amine). Key comparisons include:
The increased branching in (2R)-2,6,6-Trimethylheptan-1-amine reduces water solubility compared to linear amines but enhances solubility in hydrophobic environments. Its boiling point is higher than hexan-1-amine due to stronger van der Waals interactions but lower than 2,2-diphenylethan-1-amine, which benefits from aromatic π-π stacking .
Chemical Reactivity and Electronic Effects
The electron-donating methyl groups in (2R)-2,6,6-Trimethylheptan-1-amine increase the basicity of the amine group (predicted pKa ~10.5) compared to less substituted amines (e.g., hexan-1-amine, pKa ~10.1). However, steric hindrance from the 2,6,6-trimethyl substituents may slow nucleophilic reactions, such as acylation or alkylation, relative to unhindered amines. In contrast, 2,2-diphenylethan-1-amine exhibits reduced basicity (pKa ~8.5) due to electron-withdrawing aryl groups, but its planar structure facilitates conjugation in hybrid materials .
Electronegativity studies () suggest that alkyl substituents like methyl groups have lower electronegativity (χ ~2.3) compared to aryl (χ ~3.0) or nitro groups (χ ~3.4). This aligns with the higher basicity of (2R)-2,6,6-Trimethylheptan-1-amine versus aryl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
